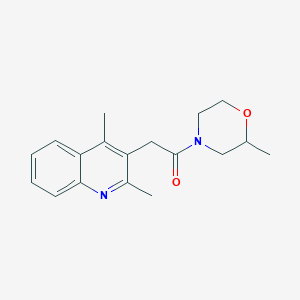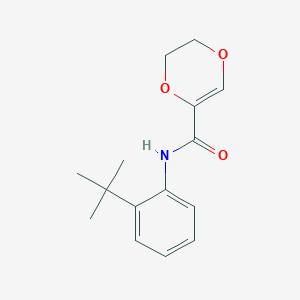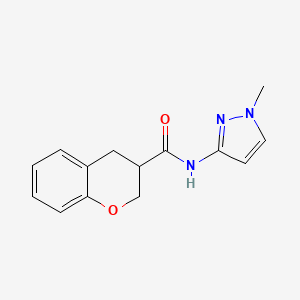![molecular formula C14H22N2O B7462694 N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide, also known as DMCC, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DMCC belongs to the class of compounds known as pyrroles, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been shown to activate the adenosine A2A receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has several advantages for lab experiments, including its high purity and stability. It can be synthesized in large quantities and is readily available from commercial sources. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide for use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide. One area of interest is the development of new drugs targeting G protein-coupled receptors using N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide as a scaffold. Another area of interest is the investigation of the potential of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dose and route of administration of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide for use in clinical trials.
Métodos De Síntesis
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide can be synthesized using a multi-step process that involves the reaction of 1,5-dimethyl-2-pyrrolidinone with cyclohexanecarboxylic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography. The purity and yield of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide can be optimized by adjusting the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have antitumor, anti-inflammatory, and analgesic activities in preclinical studies. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has also been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential as a scaffold for the development of new drugs targeting G protein-coupled receptors.
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-9-13(16(11)2)10-15-14(17)12-6-4-3-5-7-12/h8-9,12H,3-7,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMOIVFJAQZDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)

![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![2-[(4-Phenylpiperazino)methyl]-4-methyl-2H-1,2,4-triazole-3(4H)-thione](/img/structure/B7462673.png)
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)



![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)